3-Phenylquinoxaline-5-carboxylic acid 3-Phenylquinoxaline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 162135-93-5
VCID: VC20899134
InChI: InChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-9H,(H,18,19)
SMILES: C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O
Molecular Formula: C15H10N2O2
Molecular Weight: 250.25 g/mol

3-Phenylquinoxaline-5-carboxylic acid

CAS No.: 162135-93-5

Cat. No.: VC20899134

Molecular Formula: C15H10N2O2

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylquinoxaline-5-carboxylic acid - 162135-93-5

Specification

CAS No. 162135-93-5
Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
IUPAC Name 3-phenylquinoxaline-5-carboxylic acid
Standard InChI InChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-9H,(H,18,19)
Standard InChI Key OIVGUXVBKAIKBI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O

Introduction

Basic Chemical Information

3-Phenylquinoxaline-5-carboxylic acid is characterized by its molecular formula C15H10N2O2 and a molecular weight of approximately 250.25 g/mol. The compound features a quinoxaline core, which is a bicyclic structure containing two nitrogen atoms, with specific substitutions that contribute to its chemical properties and potential applications.

Structural Identifiers

The structural identifiers of 3-Phenylquinoxaline-5-carboxylic acid are presented in Table 1:

ParameterValue
CAS Number162135-93-5
IUPAC Name3-phenylquinoxaline-5-carboxylic acid
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Standard InChIInChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-9H,(H,18,19)
Standard InChIKeyOIVGUXVBKAIKBI-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O
Table 1: Structural identifiers of 3-Phenylquinoxaline-5-carboxylic acid.

Physical and Chemical Properties

Structural Features

3-Phenylquinoxaline-5-carboxylic acid possesses a quinoxaline core with a phenyl substituent at position 3 and a carboxylic acid group at position 5. The quinoxaline nucleus consists of a benzene ring fused with a pyrazine ring, creating a heterocyclic system. The presence of the carboxylic acid group makes this compound acidic, while the phenyl substituent influences its electronic properties and reactivity.

Acid-Base Properties

As a carboxylic acid, 3-Phenylquinoxaline-5-carboxylic acid exhibits acidic properties. Based on data for similar aromatic carboxylic acids, it is estimated to have a pKa value in the range of 3-4, which is typical for benzoic acid derivatives. The presence of the electron-withdrawing quinoxaline ring system may slightly increase the acidity compared to simple benzoic acid (pKa ≈ 4.2) .

Synthesis Methods

Condensation Reactions

The synthesis of 3-Phenylquinoxaline-5-carboxylic acid typically involves condensation reactions between appropriate starting materials. One potential method is the reaction between phenylglyoxal and 3,4-diaminobenzoic acid under controlled conditions. This approach is similar to the synthesis of other quinoxaline derivatives, which often employ the reaction of an α-diketone with an ortho-diamine.

Hydrothermal Synthesis

Insights from the synthesis of related compounds suggest that hydrothermal synthesis (HTS) could be an effective method for producing 3-Phenylquinoxaline-5-carboxylic acid. The HTS approach involves the reaction of appropriate precursors in high-temperature water (HTW), typically at temperatures between 150-230°C for 5-30 minutes .
For instance, the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids has been achieved through the reaction of 1,2-diarylketones with 3,4-diaminobenzoic acid under hydrothermal conditions. This method offers advantages over traditional synthesis approaches as it avoids the use of volatile organic solvents, strong acids, and toxic catalysts .

Optimization of Reaction Conditions

A critical consideration in the synthesis of quinoxaline carboxylic acids is the potential for decarboxylation under high-temperature conditions. Research on similar compounds has shown that the optimization of reaction parameters is essential to minimize decarboxylation:

Reaction Temperature (°C)Reaction Time (min)SolventYield of Target Compound (%)Yield of Decarboxylated Product (%)
23010Water7521
230105% HOAc7918
17010Water60Lower
170105% HOAc62Lower
150605% HOAc865
Table 2: Effect of reaction conditions on yield and decarboxylation for similar quinoxaline carboxylic acids .
The data suggests that lower temperatures (around 150°C) and longer reaction times (60 minutes) in mild acidic conditions (5% acetic acid) provide the best balance between high yield of the target compound and minimal decarboxylation .

Comparison with Structurally Related Compounds

Quinoxaline Derivatives

Understanding the properties of 3-Phenylquinoxaline-5-carboxylic acid can be enhanced by comparing it with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3-Phenylquinoxaline-5-carboxylic acidC15H10N2O2250.25Base compound
Quinoxaline-5-carboxylic acidC9H6N2O2174.16Lacks phenyl group at position 3
3-Hydroxyquinoxaline-5-carboxylic acidC10H7NO3189.17Has hydroxyl instead of phenyl at position 3
2,3-Diphenylquinoxaline-5-carboxylic acidC21H14N2O2326.35Has additional phenyl group at position 2
Table 3: Comparison of 3-Phenylquinoxaline-5-carboxylic acid with structurally related compounds .
The presence or absence of substituents significantly influences the physical, chemical, and biological properties of these compounds. For example, the addition of a second phenyl group in 2,3-Diphenylquinoxaline-5-carboxylic acid increases the molecular weight and likely affects its solubility and reactivity compared to 3-Phenylquinoxaline-5-carboxylic acid .

Positional Isomers

The position of the carboxylic acid group on the quinoxaline ring system can also influence the compound's properties:

CompoundCarboxylic Acid PositionNotes
3-Phenylquinoxaline-5-carboxylic acid5Subject of this article
3-Phenylquinoxaline-6-carboxylic acid6Positional isomer
3-Phenylquinoxaline-7-carboxylic acid7Positional isomer
3-Phenylquinoxaline-8-carboxylic acid8Positional isomer
Table 4: Positional isomers of 3-Phenylquinoxaline carboxylic acids.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 3-Phenylquinoxaline-5-carboxylic acid would show characteristic signals:

  • Aromatic protons from both the quinoxaline core and the phenyl substituent in the range of δ 7.0-9.0 ppm

  • The carboxylic acid proton typically appearing as a broad singlet around δ 12-13 ppm

  • 13C NMR would show the carboxylic carbon signal around δ 165-175 ppm
    These spectral features are essential for confirming the structure and purity of synthesized compounds .

Future Research Directions

Synthesis Optimization

Future research could focus on developing green and efficient synthesis methods for 3-Phenylquinoxaline-5-carboxylic acid, potentially building upon the hydrothermal synthesis approach used for similar compounds. Microwave-assisted synthesis and flow chemistry techniques might offer advantages in terms of reaction efficiency and scalability .

Derivative Development

The carboxylic acid functionality provides an excellent handle for further chemical modifications. Future studies could explore:

  • Esterification to produce compounds with varied lipophilicity

  • Amide formation to create compounds with potential biological activities

  • Reduction to alcohols or aldehydes

  • Decarboxylation under controlled conditions to access the parent 3-phenylquinoxaline

Biological Activity Screening

Comprehensive screening of 3-Phenylquinoxaline-5-carboxylic acid and its derivatives for biological activities would be valuable to identify potential therapeutic applications. Structure-activity relationship studies could guide the development of more potent and selective compounds.

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